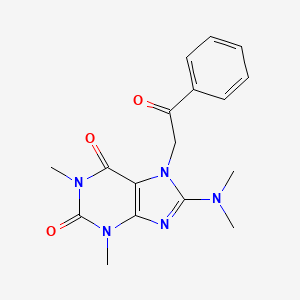

![molecular formula C22H24N2O2 B5601659 3,5,7-trimethyl-2-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5601659.png)

3,5,7-trimethyl-2-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"3,5,7-trimethyl-2-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-1H-indole" is a complex organic compound, part of the indole family. Indoles are significant in medicinal chemistry due to their presence in many natural and synthetic compounds with biological activities.

Synthesis Analysis

The synthesis of indole derivatives typically involves multi-step chemical processes. For example, Zheng (2009) described the synthesis of 3,3-dimethyl-2-(3-methylazulenevinyl)-3H-indole derivatives, a process that involved the condensation of 1-formoyl-3-methyl-azulene with 2,3,3-trimethyl-3H-indole derivatives (Zheng, 2009).

Molecular Structure Analysis

The crystal structure of related indole derivatives has been determined using X-ray diffraction, as demonstrated by Vázquez-Vuelvas et al. (2011), who studied the crystal structure of 1,3,3-trimethyl-2-methylene-2,3-dyhidro-1H-indole derivatives (Vázquez-Vuelvas et al., 2011).

Chemical Reactions and Properties

Indole derivatives exhibit various chemical reactions due to their complex structure. The reactivity often involves the indole ring and substituents. Coulton et al. (1998) synthesized benzocarbapenems from indoles, highlighting the diverse reactivity of these molecules (Coulton et al., 1998).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds. Specific details about the physical properties of "this compound" were not directly found in the available literature.

Chemical Properties Analysis

The chemical properties of indole derivatives are influenced by the indole core and the substituents attached to it. These properties include acidity/basicity, reactivity with different reagents, and stability under various conditions. Studies like those of He et al. (2012) on the synthesis of indoline compounds via palladium-catalyzed intramolecular amination highlight the diverse chemical properties of indole derivatives (He et al., 2012).

Scientific Research Applications

Interaction with Human Aryl Hydrocarbon Receptor

Research on similar methylindoles, such as 3-Me-indole and 2,3,7-triMe-indole, reveals their role as ligands of the human aryl hydrocarbon receptor (AhR). These compounds exhibit varying activities as agonists or antagonists, influencing the transcriptional activity of AhRs. This interaction with AhR is crucial in understanding the molecular mechanisms of various biological processes and potential therapeutic applications (Štěpánková et al., 2018).

Development of Benzocarbapenems

Indoles, including those with specific methyl substitutions, are key in synthesizing benzocarbapenems, a class of compounds with potential pharmaceutical applications. The study by Coulton, Gilchrist, and Graham (1998) elaborates on the process of cyclodehydration of β-amino acids derived from indoles to produce benzocarbapenems, highlighting the importance of indoles in medicinal chemistry (Coulton et al., 1998).

Tubulin-Targeting Antitumor Agents

The synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones, which includes derivatives of indoles like 3,5,7-trimethyl-2-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-1H-indole, have shown promise in antitumor applications. These compounds target tubulin and have shown potent antiproliferative effects in cancer cells, providing a pathway for new cancer treatments (Greene et al., 2016).

Synthesis of Azetidines and Pyrrolidines

Indoles are also pivotal in the synthesis of azetidines and pyrrolidines, as demonstrated by Gang He and colleagues (2012). Their research showcases the efficient synthesis of these compounds via palladium-catalyzed intramolecular amination of C-H bonds, indicating the versatility of indoles in organic synthesis (He et al., 2012).

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The development of novel methods for their synthesis is an active area of research . Future work could involve investigating the biological activity of this specific compound and developing more efficient methods for its synthesis.

properties

IUPAC Name |

[3-(3-methylphenoxy)azetidin-1-yl]-(3,5,7-trimethyl-1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-13-6-5-7-17(9-13)26-18-11-24(12-18)22(25)21-16(4)19-10-14(2)8-15(3)20(19)23-21/h5-10,18,23H,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJPRPWUAFGXSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2CN(C2)C(=O)C3=C(C4=CC(=CC(=C4N3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5601589.png)

![(3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5601591.png)

![3-isobutyl-N-[1-(2-methylbenzyl)cyclopropyl]-5-isoxazolecarboxamide](/img/structure/B5601607.png)

![6-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5601619.png)

![(3R*,4R*)-4-ethyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine-3,4-diol](/img/structure/B5601638.png)

![N-[(1R)-1,2-dimethylpropyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5601645.png)

![methyl 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carboxylate](/img/structure/B5601651.png)

![2-cyano-3-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}acrylamide](/img/structure/B5601670.png)

![2-ethoxy-4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-chlorobenzoate](/img/structure/B5601679.png)

![N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(pyridin-4-ylmethyl)-1H-imidazole-5-carboxamide](/img/structure/B5601684.png)

![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5601692.png)